2-(Cyclopropylmethoxy)pyridine-3-boronic acid
Overview
Description
2-(Cyclopropylmethoxy)pyridine-3-boronic acid is a chemical compound with the linear formula C9H12BNO3 . It is used in organic synthesis and is a reagent in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid could potentially involve lithiation, a process that has been used in the synthesis of 3-pyridine boronic acid . Additionally, the synthesis of complex boronic acids has been accelerated using acoustic dispensing technology .Molecular Structure Analysis
The molecular structure of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid consists of a pyridine ring with a boronic acid group at the 3-position and a cyclopropylmethoxy group at the 2-position .Chemical Reactions Analysis
Boronic acids, including 2-(Cyclopropylmethoxy)pyridine-3-boronic acid, are involved in various chemical reactions. They are used as reagents in Suzuki-Miyaura cross-coupling reactions . They can also participate in other transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and regioselective deuteration or sulfonamide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid include a molecular weight of 193.01 and a predicted density of 1.25±0.1 g/cm3. The predicted boiling point is 379.4±52.0 °C .Safety And Hazards
While specific safety and hazard information for 2-(Cyclopropylmethoxy)pyridine-3-boronic acid is not available, general precautions for handling boronic acids include avoiding dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing. Personal protective equipment and adequate ventilation are recommended .
Future Directions
The future of boronic acid research, including 2-(Cyclopropylmethoxy)pyridine-3-boronic acid, lies in the development of new synthetic methods and applications. For instance, the use of acoustic dispensing technology has been proposed to accelerate the synthesis of complex boronic acids . Additionally, boronic acids are increasingly being seen in approved drugs, indicating their potential in pharmaceutical applications .
properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)8-2-1-5-11-9(8)14-6-7-3-4-7/h1-2,5,7,12-13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXQVSPUBVQZSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)pyridine-3-boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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